molecular formula C18H21ClN2O5S2 B2873588 3-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide CAS No. 954606-49-6

3-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide

Cat. No. B2873588
CAS RN: 954606-49-6
M. Wt: 444.95
InChI Key: UZTUTGQJOIOLDV-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H21ClN2O5S2 and its molecular weight is 444.95. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antidepressant Synthesis

This compound has been identified as a potential precursor in the synthesis of antidepressant molecules. The process often involves metal-catalyzed reactions, which are a significant area of study in medicinal chemistry. The synthesis of key structural motifs in antidepressants, such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs), can be achieved through various metal-catalyzed steps using compounds like this as intermediates .

Quorum Sensing Inhibition

Another application is in the field of microbiology, where derivatives of this compound are used to inhibit quorum sensing in bacteria. Quorum sensing is a system of stimulus and response correlated to population density, which bacteria use to regulate gene expression. By inhibiting this process, compounds like 3-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide can prevent the expression of virulence factors and biofilm formation, offering a novel approach to antibacterial therapy .

Neurotransmitter Release Modulation

In neuroscience, this compound could be used to study the modulation of neurotransmitter release. Given its structural similarity to compounds that affect neurotransmitter systems, it may serve as a tool for understanding the malfunction of noradrenergic, dopaminergic, and serotonergic systems in the central nervous system, which are often implicated in mood disorders .

Catalysis Research

The compound’s potential role in catalysis research, particularly in reactions involving transition metals, is noteworthy. It could be used to study the catalytic properties of metals like iron, nickel, and ruthenium in organic synthesis processes .

Chemical Library Contribution

It can be included in chemical libraries used for high-throughput screening. Such libraries are essential for discovering new drugs, and compounds with unique structures like this one are valuable additions that can lead to the discovery of novel pharmacophores .

Material Science

Lastly, the compound’s unique structure and properties might make it useful in material science research, particularly in the development of organic electronic materials. Its potential to act as a building block for complex organic molecules could be explored in the creation of new materials with specific electronic properties .

properties

IUPAC Name

3-chloro-N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O5S2/c1-3-27(22,23)21-9-8-13-4-5-15(10-14(13)12-21)20-28(24,25)16-6-7-18(26-2)17(19)11-16/h4-7,10-11,20H,3,8-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTUTGQJOIOLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide

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